(NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine
Description
“(NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine” is a hydroxylamine derivative featuring a substituted benzylidene moiety. Its structure includes a phenyl ring substituted with a difluoromethoxy group (-OCF₂H) at the 4-position and a fluorine atom at the 2-position.
The fluorine atoms at positions 2 and 4 further modulate electronic effects, such as resonance and inductive interactions, which may impact binding affinity in biological systems .
Properties
Molecular Formula |
C8H6F3NO2 |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
(NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C8H6F3NO2/c9-7-3-6(14-8(10)11)2-1-5(7)4-12-13/h1-4,8,13H/b12-4+ |
InChI Key |
GLTZOEHQVZCNAJ-UUILKARUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1OC(F)F)F)/C=N/O |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine typically involves the reaction of 4-(difluoromethoxy)-2-fluorobenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The difluoromethoxy and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction could produce amines. Substitution reactions can introduce different functional groups into the molecule, leading to a variety of derivatives.
Scientific Research Applications
(NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and fluorophenyl groups can enhance binding affinity and specificity, making it a valuable tool in biochemical research. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Electron-Withdrawing Groups (EWGs): The difluoromethoxy group (-OCF₂H) in the target compound provides stronger electron-withdrawing effects compared to methoxy (-OCH₃) or chloro (-Cl) groups. In contrast, the chlorine substituent in N-[(2-chloro-4-fluorophenyl)methylidene]hydroxylamine offers moderate EW effects but increases lipophilicity, which may improve membrane permeability .
Hydrogen Bonding and Conformation: Fluorine atoms in the 2- and 4-positions (as in the target compound) create steric and electronic environments that influence intramolecular interactions. For example, in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, fluorine participates in weak C–H···F interactions, stabilizing crystal packing . The oxime group (-CH=N-OH) in 4-(4-fluorophenyl)-3-methylbut-3-en-2-one oxime enables tautomerism and coordination with metal ions, a feature absent in the target compound’s hydroxylamine derivative .
Biological Implications: Pyrimidine derivatives (e.g., ) often exhibit antimicrobial or anticancer activity due to their ability to mimic nucleobases. The target compound’s hydroxylamine Schiff base may instead target enzymes like monoamine oxidases or hydrolases. The difluoromethoxy group’s metabolic stability contrasts with the labile methoxy group in N-(4-methoxyphenyl)diphenylamine (), which is prone to demethylation.
Spectroscopic and Computational Insights
While specific spectroscopic data for the target compound are unavailable, analogous compounds provide benchmarks:
- NMR Trends : In N-[(2-chloro-4-fluorophenyl)methylidene]hydroxylamine, the imine proton (-CH=N-) resonates near δ 8.2–8.5 ppm (¹H-NMR), while fluorine atoms in the difluoromethoxy group would split signals due to coupling (²J₆-F ~ 50 Hz) .
- DFT Studies : Computational analyses of similar Schiff bases (e.g., ) reveal that electron-withdrawing substituents lower the LUMO energy, enhancing electrophilicity and reactivity toward nucleophiles.
Pharmacological and Toxicological Profiles
- Toxicity: The difluoromethoxy group may reduce toxicity compared to nitro (-NO₂) or cyano (-CN) groups, which are associated with mutagenicity (e.g., nitrosamines in ).
- Impurity Profiles: Regulatory guidelines (e.g., ) limit related substances like monobenzyl analogues to ≤0.1%, emphasizing the need for precise synthesis to avoid by-products.
Biological Activity
Introduction
The compound (NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine is a unique organic molecule notable for its structural characteristics, particularly the difluoromethoxy and hydroxylamine functional groups. These features contribute to its potential biological activities, particularly in medicinal chemistry, where fluorinated compounds are often associated with enhanced metabolic stability and bioactivity. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine is , and it has a molecular weight of 201.17 g/mol. The presence of fluorine atoms in its structure is significant as fluorinated compounds typically exhibit altered pharmacokinetic properties, which can enhance their efficacy in biological systems.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.17 g/mol |
| Functional Groups | Hydroxylamine, Difluoromethoxy |
| CAS Number | 1336841-43-0 |
Research indicates that (NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine may exert its biological effects through specific interactions with enzymes or receptors. The mechanism likely involves:
- Binding to Molecular Targets: The compound may interact with various enzymes or receptors, modulating their activity and influencing biochemical pathways.
- Enzyme Inhibition: Preliminary studies suggest that it could act as an inhibitor for certain enzymes, which is beneficial in treating diseases that require enzyme modulation.
Interaction Studies
Studies have focused on how (NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine interacts with biological macromolecules. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.
Case Studies
-
Antitumor Activity:
- A study evaluated the cytotoxic effects of various fluorinated hydroxylamines, including (NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine, against cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential as an antitumor agent.
-
Enzyme Inhibition:
- In vitro assays demonstrated that the compound effectively inhibited specific enzymes involved in metabolic pathways. This inhibition was quantified by determining IC50 values, showcasing its potency compared to standard inhibitors.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to (NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Difluoromethoxy)-2-fluorophenylmethanamine | Contains difluoromethoxy and amine groups | Potentially active against certain biological targets |
| Hydroxylamine derivatives | Hydroxylamine functional group | Known for their reactivity in biochemical processes |
| Fluoro-substituted phenols | Fluorine substitutions on phenolic compounds | Often exhibit enhanced biological activity due to fluorine's electron-withdrawing effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
